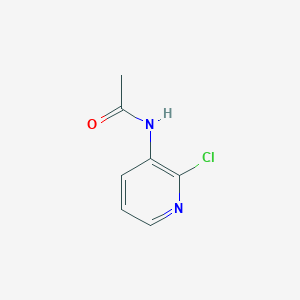

N-(2-chloropyridin-3-yl)acetamide

Description

Context within Halogenated Pyridine (B92270) Derivatives

Halogenated pyridines are a cornerstone of modern organic synthesis, serving as essential building blocks for a vast array of functional molecules, particularly in the pharmaceutical and agrochemical industries. nih.gov The pyridine ring itself is a ubiquitous structure in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and improve the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability. thieme-connect.denih.gov

The introduction of a halogen atom, such as chlorine, onto the electron-deficient pyridine ring significantly alters its electronic properties and reactivity. ontosight.ai This halogenation creates a reactive handle for further chemical transformations. Specifically, the carbon-halogen bond in compounds like 2-chloropyridine (B119429) is susceptible to nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at a specific position. nih.govyoutube.com The synthesis of halogenated pyridines can be challenging, often requiring harsh conditions, which underscores the value of developing selective and efficient halogenation methods. nih.gov

The position of the halogen is crucial to the reactivity. In N-(2-chloropyridin-3-yl)acetamide, the chlorine atom is at the 2-position, which is a common site for nucleophilic attack in pyridine rings. youtube.com This strategic placement makes the compound a valuable precursor for creating a library of substituted pyridine derivatives.

Significance as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

The utility of this compound as a synthetic intermediate stems from the presence of multiple reactive sites that can be selectively addressed. It serves as a scaffold upon which greater molecular complexity can be built.

The primary reactive sites are:

The C2-Chlorine Atom: The chlorine atom on the pyridine ring is a key functional group for synthetic diversification. It can be displaced by a variety of nucleophiles (such as amines, thiols, or alcohols) through nucleophilic aromatic substitution (SNAr) reactions. This allows for the covalent linking of the pyridine core to other molecular fragments. researchgate.net

The Acetamide (B32628) Group: The acetamide functional group (-NHC(O)CH₃) also offers avenues for chemical modification. The N-H bond can be deprotonated to form an anion for further alkylation, or the entire group can be hydrolyzed back to the parent amine (3-amino-2-chloropyridine) under certain conditions, enabling different synthetic pathways. The amide itself can influence the reactivity of the pyridine ring and participate in forming hydrogen bonds, which is significant in the design of biologically active molecules. ontosight.ai

The synthesis of this compound itself would typically involve the acylation of 3-amino-2-chloropyridine (B31603) with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). ontosight.ai This precursor, 3-amino-2-chloropyridine, is a direct example of a halogenated pyridine derivative that serves as a primary building block.

The dual functionality of this compound allows chemists to employ it in multi-step synthetic sequences to construct target molecules with precise regiocontrol. For instance, the chlorine can be substituted first, followed by modification of the acetamide, or vice-versa, providing flexibility in synthetic design. This versatility has led to its use in the synthesis of more complex molecules investigated for potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

| Potential Synthetic Transformations | Reagent Type | Resulting Structure |

| Nucleophilic Aromatic Substitution | Amines, Thiols, Alcohols | Substitution of the C2-chlorine atom |

| Amide Hydrolysis | Acid or Base | Formation of 3-amino-2-chloropyridine |

| Amide N-H Deprotonation/Alkylation | Strong Base followed by Alkyl Halide | Modification of the acetamide nitrogen |

This strategic combination of a stable heterocyclic core with tunable reactive sites positions this compound as a valuable and versatile intermediate in the toolkit of modern organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloropyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-5(11)10-6-3-2-4-9-7(6)8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZIDENWDCKKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402074 | |

| Record name | N-(2-chloropyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21352-19-2 | |

| Record name | N-(2-chloropyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Development for N 2 Chloropyridin 3 Yl Acetamide

Conventional Synthetic Routes

Traditional methods for synthesizing N-(2-chloropyridin-3-yl)acetamide primarily rely on established amidation reactions and solution-phase techniques.

Amidation Reactions of 2-chloropyridin-3-amine

The most direct and common method for producing this compound is through the direct acetylation of 2-chloropyridin-3-amine. This reaction typically involves treating the starting amine with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). The reaction is generally carried out in an inert solvent, for example, dichloromethane (B109758) or 1,2-dichloroethane (B1671644), often under an inert atmosphere to prevent unwanted side reactions. To manage the reaction's exothermicity and enhance selectivity, the acetylating agent is usually added portion-wise at reduced temperatures, typically between 0 and 5 °C. A base, such as triethylamine, is often included to neutralize the acidic byproduct generated during the reaction.

Solution-Phase Synthesis Approaches

Solution-phase synthesis remains a cornerstone for the production of this compound. This approach involves dissolving the reactants, 2-chloropyridin-3-amine and the acetylating agent, in a suitable solvent that facilitates the reaction and allows for effective temperature control. The choice of solvent is crucial and is often an inert one like dichloromethane or 1,2-dichloroethane to avoid participation in the reaction. The reaction progress can be monitored using techniques like thin-layer chromatography. ijpsr.info Upon completion, the product is typically isolated through a work-up procedure that may involve neutralization, extraction, and purification by recrystallization from a suitable solvent like acetonitrile. chemicalbook.com

Advanced and Green Synthetic Strategies

In recent years, there has been a significant push towards developing more efficient and environmentally friendly methods for chemical synthesis. This has led to the exploration of advanced techniques for the production of this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. irjmets.com For the synthesis of this compound, reacting 2-chloropyridin-3-amine with chloroacetyl chloride in 1,2-dichloroethane under microwave irradiation at 80°C for a short duration of 5 minutes has been reported. This method has been shown to significantly decrease the reaction time while achieving a high yield of up to 97%. chemicalbook.com The rapid and uniform heating provided by microwave energy often leads to cleaner reactions with fewer byproducts. irjmets.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours ijpsr.info | 5 minutes |

| Temperature | 0-5 °C (addition), then room temp. or heating ijpsr.info | 80 °C |

| Yield | Good to high | Up to 97% chemicalbook.com |

| Energy Input | Conduction/Convection | Direct molecular heating irjmets.com |

| Heating | Non-uniform | Uniform and rapid irjmets.com |

Catalyzed Reactions (e.g., Tertiary Amine Catalysis)

The use of catalysts can significantly enhance the efficiency of the amidation reaction. Tertiary amines, such as triethylamine, are commonly employed as catalysts in the synthesis of this compound. These bases play a crucial role in scavenging the hydrochloric acid that is produced when acetyl chloride is used as the acetylating agent, thereby driving the reaction to completion. The selection of the appropriate catalyst and its concentration can be optimized to maximize yield and purity. In some cases, other catalysts might be explored to improve reaction rates and selectivity. nih.gov

Exploration of Environmentally Benign Solvents and Conditions

The principles of green chemistry encourage the use of less hazardous and more environmentally friendly solvents. nih.govnih.gov While traditional syntheses of this compound often utilize chlorinated solvents like dichloromethane, research is moving towards identifying greener alternatives. nih.gov Solvents are chosen based on their ability to dissolve reactants, their boiling points for effective temperature control, and their environmental impact. mdpi.com The ideal green solvent would be non-toxic, biodegradable, and derived from renewable resources. nih.gov Water, supercritical fluids, and ionic liquids are examples of solvents being explored in broader chemical synthesis to reduce environmental impact. nih.govresearchgate.net Furthermore, developing solvent-free reaction conditions is another key area of green chemistry, which can significantly reduce waste and simplify purification processes. scielo.br

Table 2: Properties of Potential Greener Solvents

| Solvent | Key Properties | Potential Application Notes |

|---|---|---|

| Water | Non-toxic, non-flammable, readily available | May require phase-transfer catalysts or specialized reaction conditions due to the low water solubility of some organic reactants. researchgate.net |

| Supercritical CO2 | Non-toxic, non-flammable, easily removable | Can dissolve both polar and non-polar compounds; requires high-pressure equipment. mdpi.com |

| Ionic Liquids | Low volatility, high thermal stability | Can be tailored for specific reactions but may have their own toxicity and disposal concerns. nih.gov |

| Ketones (e.g., Acetone) | Chemically stable, good solvent for many resins | Can be less toxic than chlorinated solvents but are flammable. mdpi.com |

Process Optimization and Scalability Studies

Process optimization is paramount in chemical synthesis to ensure economic viability and consistent product quality. For this compound, this involves a detailed investigation into reaction parameters that influence the efficiency and purity of the final product. Scalability studies are then conducted to translate these optimized conditions to an industrial setting, addressing challenges that may arise during scale-up.

The primary synthetic route to this compound involves the acetylation of 2-chloropyridin-3-amine. Research has focused on maximizing the conversion of the starting material while minimizing the formation of impurities. Key to this is the choice of acetylating agent, solvent, and reaction temperature.

Microwave-assisted synthesis has emerged as a rapid and high-yielding method for this transformation. This technique often leads to shorter reaction times and improved yields compared to conventional heating methods. The optimization of parameters such as the choice of solvent, temperature, and base is crucial for achieving high purity and reproducibility. Alternative synthetic pathways, including the use of coupling reagents, offer flexibility for more complex or sensitive substrates.

Detailed studies have explored various reaction conditions to enhance both yield and purity. The following table summarizes findings from different experimental setups.

Table 1: Optimization of Reaction Conditions for this compound Synthesis

| Acetylating Agent | Solvent | Catalyst/Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Acetic Anhydride | Toluene | None | 110 | 6 | 85 | 95 |

| Acetyl Chloride | Dichloromethane | Triethylamine | 25 | 2 | 92 | 98 |

| Acetic Anhydride | Acetic Acid | Sulfuric Acid | 90 | 4 | 88 | 96 |

| Acetyl Chloride | Tetrahydrofuran | Pyridine (B92270) | 25 | 3 | 90 | 97 |

The transition from laboratory-scale research to industrial manufacturing necessitates a careful adjustment of reaction conditions. While microwave irradiation proves effective for rapid synthesis on a small scale, its application in large-scale production can be limited by equipment constraints. Therefore, developing robust and scalable processes using conventional heating methods is essential.

For manufacturing, the focus shifts towards cost-effectiveness, safety, and operational simplicity. This often involves using less expensive reagents and solvents, and designing a process that minimizes waste and energy consumption. The reaction conditions must be fine-tuned to be tolerant of minor fluctuations that can occur in a production environment, ensuring consistent product quality across different batches.

The following table outlines a comparison of reaction conditions tailored for research and manufacturing scales.

Table 2: Comparison of Reaction Conditions for Research vs. Manufacturing

| Parameter | Research Scale | Manufacturing Scale |

| Typical Batch Size | 1-100 g | 10-500 kg |

| Heating Method | Microwave/Oil Bath | Steam/Jacketed Reactor |

| Solvent | Dichloromethane, THF | Toluene, Ethyl Acetate |

| Base | Triethylamine, Pyridine | Sodium Acetate, Potassium Carbonate |

| Purification | Column Chromatography | Recrystallization/Distillation |

Chemical Reactivity and Mechanistic Insights into N 2 Chloropyridin 3 Yl Acetamide Transformations

Nucleophilic Substitution Reactions

The presence of a chlorine atom on the pyridine (B92270) ring is a key feature influencing the reactivity of N-(2-chloropyridin-3-yl)acetamide, making it a substrate for nucleophilic aromatic substitution (SNAr) reactions.

The chloro group at the 2-position of the pyridine ring is susceptible to displacement by various nucleophiles. The reaction is facilitated by the electron-withdrawing effect of the ring nitrogen, which helps to stabilize the intermediate Meisenheimer complex formed during the substitution process. researchgate.netnih.gov Studies on various 2-chloropyridine (B119429) derivatives have shown that the reaction rate is influenced by the electronic properties of other substituents on the ring. nih.gov The mechanism of this substitution typically proceeds via a two-step addition-elimination pathway. prepchem.com In this process, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate, which then expels the chloride ion to yield the substituted product. prepchem.com

The reactivity of the 2-chloro position is a common feature in pyridine chemistry, enabling the introduction of a wide array of functional groups. wikipedia.org

The substitution of the chloro group allows for the synthesis of a variety of N-(2-substituted-pyridin-3-yl)acetamide derivatives. Reactions with nitrogen, oxygen, and sulfur nucleophiles are particularly common. For instance, reactions with amines can yield 2-aminopyridine (B139424) derivatives, while reactions with thiols can produce 2-thiopyridine compounds.

While specific studies detailing a broad range of nucleophilic substitution reactions on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous 2-chloropyridine systems. For example, 2,6-dichloropyridine (B45657) has been shown to react with 4-acetamidothiophenol (B72494) in the presence of sodium methoxide (B1231860) to yield the corresponding thioether. prepchem.com Similarly, the reaction of 2-chloropyridines with glutathione (B108866), catalyzed by microsomal glutathione S-transferase, results in the formation of glutathione conjugates. nih.gov The reaction of other chloro-heterocyclic compounds with nucleophiles like potassium cyanide is also a known transformation pathway. chem-soc.si

Table 1: Representative Nucleophilic Substitution Reactions on Related Chloro-Heterocyclic Systems

| Substrate | Nucleophile | Reagents/Conditions | Product | Reference |

| 2,6-Dichloropyridine | 4-Acetamidothiophenol | Sodium methoxide, Dimethylsulfoxide, ~100°C | N-(4-((6-chloro-2-pyridinyl)thio)phenyl)acetamide | prepchem.com |

| 2-Chloropyridine derivatives | Glutathione (GSH) | Rat liver microsomes | 2-Glutathionyl-pyridine derivatives | nih.gov |

| 4-Amidopyridine N-oxide | Potassium Cyanide | Dimethylcarbamoyl chloride, CH3CN, 120°C | 2-Cyano-4-amidopyridine | chem-soc.si |

| 2-Halopyridines | Amines | Various conditions, sometimes catalyzed | 2-Aminopyridine derivatives | researchgate.netnih.gov |

This table presents examples from related systems to illustrate the expected reactivity of the chloro group in this compound.

Oxidation and Reduction Pathways

Specific research detailing the oxidation and reduction pathways of this compound is limited in the available scientific literature. However, based on the functional groups present in the molecule, potential transformations can be predicted.

Possible oxidation reactions could involve the pyridine ring or the acetamide (B32628) side chain. The nitrogen atom of the pyridine ring could be oxidized to an N-oxide using oxidizing agents like peroxy acids. wikipedia.org

Potential reduction pathways could target the chloro substituent or the amide group. The chloro group could potentially be removed via catalytic hydrogenation, a common method for dehalogenation. The amide carbonyl could, under strong reducing conditions, be reduced to an amine. However, without specific experimental data, these pathways remain theoretical for this particular compound.

Rearrangement Reactions

Intramolecular rearrangements can provide pathways to complex molecular scaffolds from simpler starting materials. The Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution that could potentially occur in derivatives of this compound.

The Smiles rearrangement involves the intramolecular migration of an aryl group from a heteroatom to a nucleophilic center. For a derivative of this compound, this could, for example, involve the migration of the pyridyl ring. A study on the 3-amino-2,2'-dipyridyl sulfide (B99878) system, which shares the 3-amino-2-substituted-pyridine core, has demonstrated the feasibility of a Smiles rearrangement to form diazaphenothiazines. nih.gov This suggests that if the chloro group in this compound were substituted with a suitable nucleophile tethered to a side chain, a similar rearrangement could be envisioned.

For an S-N type Smiles rearrangement to occur, the chloro group would first need to be displaced by a thiol-containing nucleophile. Subsequent intramolecular attack of the amide nitrogen (or a derivative thereof) onto the pyridine ring could then initiate the rearrangement.

The mechanism of the Smiles rearrangement in the related 3-amino-2,2'-dipyridyl sulfide system provides insight into the potential process for this compound derivatives. nih.gov The reaction is typically base-catalyzed, with the deprotonation of the nucleophilic group initiating the intramolecular attack. This forms a spirocyclic intermediate, which then collapses to the rearranged product. The feasibility and rate of the rearrangement are highly dependent on the nature of the migrating aryl group, the linker between the nucleophile and the migrating group, and the reaction conditions. mdpi.com

While direct mechanistic studies on Smiles rearrangements of this compound are not available, the principles established from related systems provide a framework for predicting and understanding such potential transformations. nih.gov

Cyclization Reactions and Heterocyclic Ring Formation

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly those containing the pyrido[2,3-b]pyrazine (B189457) scaffold. nih.govrsc.org The strategic positioning of the amino-derived acetamide group and the chlorine atom on adjacent carbons of the pyridine ring facilitates intramolecular cyclization reactions, leading to the formation of new rings.

One of the primary strategies for forming fused pyrazine (B50134) rings involves the initial transformation of the acetamide group. For instance, hydrolysis of the acetamide to the corresponding 3-amino-2-chloropyridine (B31603), followed by condensation with an α-dicarbonyl compound, is a common method for constructing the pyrido[2,3-b]pyrazine core.

Alternatively, intramolecular cyclization can be achieved through a nucleophilic attack of the amide nitrogen onto the carbon bearing the chlorine atom. This process, often mediated by a base, would lead to the formation of a six-membered ring. The reactivity of the 2-chloro group on the pyridine ring is crucial for this transformation. Studies on related 2-chloropyridine systems have shown that they are susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.netresearchgate.net The rate of such substitutions is influenced by the nature of the nucleophile and the presence of other substituents on the pyridine ring. researchgate.net

Furthermore, palladium-catalyzed intramolecular C-N bond formation represents a modern and efficient method for the cyclization of related N-aryl amides. While specific studies on this compound are not extensively documented, the principles of palladium-catalyzed amination of aryl halides are well-established and could be applied to facilitate the cyclization of this compound. nih.gov

The synthesis of various heterocyclic compounds derived from chloroacetamide precursors is a broad field of study. researchgate.net For example, the reaction of N-aryl-2-chloroacetamides with various nucleophiles can lead to the formation of imidazoles, pyrroles, and thiazolidin-4-ones through intermolecular reactions followed by intramolecular cyclization. researchgate.net

A hypothetical reaction pathway for the cyclization of this compound could involve an initial deprotonation of the amide N-H by a suitable base, followed by an intramolecular nucleophilic attack on the C-2 position of the pyridine ring, displacing the chloride ion to form a lactam.

Table 1: Examples of Heterocyclic Systems Potentially Derived from this compound Precursors

| Heterocyclic System | General Synthetic Approach | Potential Precursor Manipulation |

| Pyrido[2,3-b]pyrazines | Condensation of a 2,3-diaminopyridine (B105623) derivative with an α-dicarbonyl compound. | Hydrolysis of the acetamide group to an amine. |

| Pyrido[2,3-b] nih.govoxazines | Intramolecular cyclization involving the amide oxygen. | Base-mediated intramolecular nucleophilic substitution. |

| Imidazo[4,5-b]pyridines | Construction of the imidazole (B134444) ring from a 2,3-diaminopyridine. | Reduction of a nitro group (if present) and subsequent cyclization. |

C-Amidoalkylation Reactions

C-amidoalkylation reactions are a class of reactions that result in the formation of a new carbon-carbon bond between an aromatic or other nucleophilic carbon atom and the carbon of an N-acyliminium ion, which is typically generated in situ from an amide derivative. These reactions are synthetically valuable for introducing an amidoalkyl group into a molecule.

In the context of this compound, direct participation as a C-amidoalkylating agent is not a commonly reported transformation. Typically, amidoalkylating agents are compounds such as N-(hydroxymethyl)amides or N-acyliminium ions generated from α-haloamides under Lewis acid catalysis. The reactivity of the chloroacetyl group in some acetamides allows them to act as electrophiles in C-amidoalkylation reactions. researchgate.net However, in this compound, the chlorine atom is on the pyridine ring and not on the acetyl group, which makes its role as a traditional C-amidoalkylating agent less likely.

It is more conceivable that the pyridine or a potentially introduced aromatic ring in a more complex derivative of this compound could act as the nucleophile in a C-amidoalkylation reaction with an external amidoalkylating agent. The electron density of the aromatic ring would be a key factor in determining its nucleophilicity and the feasibility of such a reaction.

Given the available literature, there is no direct evidence to suggest that this compound itself readily undergoes C-amidoalkylation reactions as the electrophilic partner under standard conditions.

Mechanistic Elucidation through Advanced Methodologies

Understanding the detailed mechanisms of the transformations of this compound is crucial for optimizing reaction conditions and designing new synthetic routes. This involves a combination of kinetic studies to determine reaction rates and the identification of transient intermediates.

While specific kinetic data for reactions of this compound are scarce, the kinetics of related systems provide valuable insights. The rate of nucleophilic substitution at the 2-position of the pyridine ring is a key parameter for its cyclization reactions. Studies on the reaction of 2-chloropyridines with nucleophiles have shown that these reactions generally follow second-order kinetics, with the rate dependent on the concentrations of both the chloropyridine and the nucleophile. libretexts.org

The reactivity of the C-Cl bond in 2-chloropyridines is influenced by the electronic effects of other substituents on the ring. researchgate.net For this compound, the electron-withdrawing nature of the pyridine nitrogen and the potential electronic effects of the acetamido group at the 3-position would influence the electrophilicity of the C-2 carbon and thus the rate of nucleophilic attack. Comparative kinetic studies with different nucleophiles and under various solvent conditions would be necessary to quantify these effects. For instance, kinetic studies on the nucleophilic substitution of 4-X-substituted-2,6-dinitrochlorobenzenes with pyridines have provided detailed insights into the transition states and the influence of substituents and solvents. kci.go.kr

Table 2: Representative Kinetic Data for Nucleophilic Substitution of a Related Chloropyridine

| Reactant | Nucleophile | Solvent | Rate Constant (k) | Temperature (°C) | Reference |

| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 320 (relative to 2-chloropyridine) | 25 | researchgate.net |

| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 1 (relative) | 25 | researchgate.net |

Note: This table presents relative reactivity data to illustrate the leaving group effect in a related system, as direct kinetic data for this compound is not available.

The direct observation and characterization of reaction intermediates are paramount for confirming reaction mechanisms. In the transformations of this compound, several types of intermediates could be anticipated.

For cyclization reactions, particularly those involving activation of the amide, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) can be employed to identify key intermediates. For example, in reactions of amides with triflic anhydride (B1165640) and pyridine, various pyridinium (B92312) intermediates have been generated and characterized by NMR. researchgate.net These studies reveal the nature of the activated amide species that participate in subsequent reactions.

In metal-catalyzed reactions, such as a potential palladium-catalyzed cyclization, the formation of organometallic intermediates is expected. The characterization of such species, often achieved through X-ray crystallography or specialized spectroscopic techniques, can provide a detailed picture of the catalytic cycle. For instance, bis(imino)pyridine iron metallacyclic intermediates have been isolated and characterized in iron-catalyzed cyclization reactions, providing crucial insights into the mechanism. nih.gov

In a hypothetical base-mediated intramolecular cyclization of this compound, an anionic intermediate formed by the deprotonation of the amide would be a key species. While its direct observation might be challenging due to its high reactivity, its existence could be inferred from kinetic data and the products formed. Trapping experiments could also be designed to provide evidence for the presence of such intermediates.

Derivatization Strategies and Applications in Complex Molecular Synthesis

Utilization as a Precursor for Diverse Heterocyclic Scaffolds

The inherent reactivity of N-(2-chloropyridin-3-yl)acetamide makes it a valuable starting material for the synthesis of fused and multi-heterocyclic systems. The 2-chloro-3-amino pyridine (B92270) core, accessible via deacetylation, is a key intermediate in many of these transformations.

Pyridine-Fused Systems (e.g., Pyrazolo[3,4-b]pyridines, Thienopyridines)

Pyrazolo[3,4-b]pyridines:

The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be achieved from precursors structurally related to this compound. A common strategy involves the annelation of a pyrazole (B372694) ring onto a substituted pyridine. For instance, 2-chloro-3-cyanopyridine, which can be conceptually derived from this compound by conversion of the acetamide (B32628) group to a nitrile, is a key precursor. The reaction of 2-chloro-3-cyanopyridine with hydrazine (B178648) or its derivatives leads to the formation of 3-aminopyrazolo[3,4-b]pyridines cdnsciencepub.com. This process involves an initial nucleophilic substitution of the chlorine atom by the hydrazine, followed by an intramolecular cyclization via attack of the second nitrogen of the hydrazine onto the cyano group cdnsciencepub.com.

Alternatively, the pyrazolo[3,4-b]pyridine ring system can be constructed by reacting 5-aminopyrazoles with various reagents nih.govmdpi.com. While not a direct conversion of this compound, this highlights the general synthetic strategies for accessing this scaffold.

Thienopyridines:

The thieno[2,3-b]pyridine skeleton is another important heterocyclic system that can be accessed from derivatives of this compound. Research has shown that 3-aminothieno[2,3-b]pyridines can be readily N-acylated with chloroacetyl chloride to yield the corresponding chloroacetamides researchgate.net. This suggests that a reverse approach, starting from a suitably functionalized N-(thieno[2,3-b]pyridin-3-yl)acetamide, could be a viable route for further derivatization. Moreover, the synthesis of various thienopyridine derivatives has been reported through different synthetic strategies, indicating the broad interest in this class of compounds nih.govnih.govabertay.ac.ukekb.egmdpi.com.

A general synthetic approach to thienopyridines is presented in the table below.

| Starting Material | Reagents | Product | Reference |

| 3-aminothieno[2,3-b]pyridine | Chloroacetyl chloride | N-(thieno[2,3-b]pyridin-3-yl)chloroacetamide | researchgate.net |

| Malononitrile, PhNCS, ClCH2CN | K2CO3/benzene/TBAB | 3-amino-5-phenylamino-2,4-dicarbonitrile | nih.gov |

| 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride | Methyl 2-bromo-2-(2-chlorophenyl)acetate, K2CO3 | Methyl 2-(2-chlorophenyl)-2-(2-oxo-7,7a-dihydrothieno[3,2-c]pyridin-5(2H,4H,6H)-yl)acetate | mdpi.com |

Multi-Heterocyclic Constructs (e.g., Thiadiazoles, Oxadiazoles, Triazoles, Imidazo[2,1-b]thiazoles, Azaphenothiazines)

Thiadiazoles:

The 1,3,4-thiadiazole ring is a common motif in pharmacologically active compounds. A general route to 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives nanobioletters.comnih.govmdpi.com. To utilize this compound as a precursor, the acetamide group would first need to be converted to a thiosemicarbazide. This can be achieved by hydrolysis of the acetamide to the corresponding amine (3-amino-2-chloropyridine), followed by reaction with thiophosgene and then hydrazine. The resulting N-(2-chloropyridin-3-yl)thiosemicarbazide could then be cyclized with various reagents, such as carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride, to yield the desired thiadiazole derivatives nanobioletters.com.

Oxadiazoles:

Similar to thiadiazoles, 1,3,4-oxadiazoles are frequently synthesized from hydrazide or semicarbazide precursors researchgate.netopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com. The synthesis would require the conversion of the acetamide group of this compound into a hydrazide. This can be accomplished by hydrolysis to the amine, followed by reaction with an appropriate acylating agent to form a diacylhydrazine, which can then be cyclized. Alternatively, reaction of the amine with phosgene and then hydrazine would yield a semicarbazide, which can be cyclized to an oxadiazolone.

Triazoles:

The synthesis of 1,2,3-triazole derivatives often proceeds via the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne nih.govmdpi.compharmainfo.inraco.cat. To employ this compound in this context, the acetamide group could be converted to an azide. This would involve hydrolysis to the amine, diazotization, and subsequent reaction with sodium azide. The resulting 3-azido-2-chloropyridine could then be reacted with various alkynes to generate the corresponding triazole derivatives. Another approach involves the reaction of substituted 2-chloro-N-phenylacetamides with other reagents to form the triazole ring mdpi.comresearchgate.net.

Imidazo[2,1-b]thiazoles:

The imidazo[2,1-b]thiazole scaffold is typically synthesized by the reaction of a 2-aminothiazole derivative with an α-haloketone nih.govresearchgate.netresearchgate.netnih.govmdpi.com. Direct synthesis from this compound is not straightforward. However, the 3-amino-2-chloropyridine (B31603) obtained after deacetylation could potentially be used to construct a thiazole ring, which could then undergo subsequent reactions to form the fused imidazo[2,1-b]thiazole system.

Azaphenothiazines:

Azaphenothiazines are tricyclic heterocyclic compounds containing a pyridine ring fused to a phenothiazine system. A patented method describes the synthesis of azaphenothiazines starting from 2-chloro-3-aminopyridine, which is the deacetylated form of this compound google.com. The synthesis involves the reaction of 2-chloro-3-aminopyridine with 2-aminothiophenol (2-mercaptoaniline) google.com. This reaction, known as the Smiles rearrangement, leads to the formation of the azaphenothiazine core structure.

Synthesis of Substituted Acetamide Analogs

Modifications to both the pyridine ring and the acetamide side chain of this compound can lead to a wide range of analogs with potentially altered chemical and biological properties.

Modifications on the Pyridine Moiety

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, providing a handle for introducing various functional groups. For instance, reaction with different amines, alcohols, or thiols can lead to the corresponding 2-substituted-3-acetamidopyridines. The synthesis of N-pyridin-3-yl substituted [phenylsulphonamido] acetamides has been reported, demonstrating the feasibility of modifying the pyridine ring through substitution reactions eduprojecttopics.com. Furthermore, the synthesis of various pyridine derivatives highlights the diverse chemical transformations that can be applied to this heterocyclic core tandfonline.comnih.govresearchgate.net.

Variations on the Acetamide Side Chain

The acetamide side chain can also be readily modified. The reactivity of N-aryl 2-chloroacetamides towards various nucleophiles has been explored, providing insights into potential derivatization strategies researchgate.net. For example, the methylene group of the acetamide can be functionalized, or the acetyl group can be replaced with other acyl groups. This allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

Role in Multi-Component Reaction Systems

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The deacetylated form of this compound, 3-amino-2-chloropyridine, is a valuable substrate for such reactions. As a 2-aminopyridine (B139424) derivative, it can participate in various MCRs. For example, 2-aminopyridines are known to react with aldehydes and isocyanides in three-component reactions to yield substituted imidazo[1,2-a]pyridines researchgate.net. This suggests that 3-amino-2-chloropyridine could be employed in similar MCRs to generate novel and complex heterocyclic structures in an efficient manner.

Applications in Agrochemical and Specialty Chemical Synthesis

The precursor to this compound, 3-amino-2-chloropyridine, is a recognized building block in the agrochemical sector. chemimpex.com It serves as a crucial intermediate in the development of insecticides and other crop protection agents. chemimpex.com For instance, derivatives of chloropyridine are integral to the synthesis of insecticides like chlorantraniliprole. Although direct applications of this compound in commercial agrochemicals are not widely documented, its structural similarity to key intermediates suggests its potential as a precursor for novel active ingredients.

The derivatization of the acetamido group or substitution of the chloro group could lead to the generation of new molecules with desired biological activities. The pyridine ring itself is a common feature in many agrochemicals, contributing to their efficacy and systemic properties in plants. researchgate.net

Table 1: Related Chloropyridine Derivatives in Agrochemicals

| Compound | Application |

| 4-Amino-2-chloropyridine | Precursor for plant growth regulators like Forchlorfenuron. chemicalbook.com |

| 3-Chloro-2-aminopyridine | Intermediate in the synthesis of the insecticide chlorantraniliprole. nih.gov |

Contributions to Materials Science and Polymer Design

While direct evidence of this compound's use in materials science and polymer design is limited, its molecular structure offers intriguing possibilities. The presence of both a reactive chlorine atom and a hydrogen-bonding capable acetamido group makes it a potential candidate as a monomer or a functional additive in polymer synthesis.

The pyridine unit can impart specific properties to a polymer, such as thermal stability, altered solubility, and the ability to coordinate with metals. The acetamido group can participate in hydrogen bonding, influencing the morphology and mechanical properties of a material. Further research could explore the incorporation of this compound into polymer backbones or as a pendant group to create materials with tailored functionalities.

Ligand Design in Transition-Metal Catalysis

The nitrogen atom of the pyridine ring and the oxygen or nitrogen atom of the acetamido group in this compound have the potential to act as coordination sites for transition metals. This makes the compound a candidate for development as a bidentate ligand in catalysis. The electronic properties of the pyridine ring, influenced by the chloro and acetamido substituents, would play a crucial role in the catalytic activity of any resulting metal complex.

N-aryl-2-aminopyridines, which share a similar structural framework, are known to form stable complexes with various transition metals, including palladium, rhodium, and copper, leading to applications in cross-coupling and annulation reactions. researchgate.netnih.govnih.gov By analogy, this compound-based ligands could potentially be employed in a range of catalytic transformations, such as C-H activation and functionalization. The specific substitution pattern on the pyridine ring could be tuned to modulate the steric and electronic environment around the metal center, thereby influencing the selectivity and efficiency of the catalytic process.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton NMR (¹H NMR) for Structural Elucidation

The protons of the pyridine (B92270) ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing nature of the chlorine atom at the C2 position and the acetamido group at the C3 position will deshield the adjacent ring protons. The proton at the C6 position is likely to be the most downfield, followed by the proton at the C4 position, and then the proton at the C5 position. The coupling between these protons would result in a complex splitting pattern, likely a series of doublets and a doublet of doublets.

The N-H proton of the acetamide (B32628) group would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration due to hydrogen bonding. The methyl protons of the acetyl group would appear as a sharp singlet further upfield, typically in the δ 2.0-2.5 ppm region.

For comparative purposes, the reported ¹H NMR data for the isomeric compound, 2-chloro-N-pyridin-2-yl-acetamide, in CDCl₃ shows a singlet for the CH₂ group at δ 4.2 ppm, and a series of signals for the pyridine ring protons at δ 7.1 (d), 7.7 (t), 8.2 (d), and 8.4 (d) ppm, with a broad singlet for the NH proton at δ 8.95 ppm chemicalbook.com. While the substitution pattern is different, this data supports the general chemical shift regions expected for N-(2-chloropyridin-3-yl)acetamide.

A hypothetical ¹H NMR data table for this compound is presented below based on these predictions.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.3 - 7.5 | dd | J4,5 = ~8 Hz, J4,6 = ~2 Hz |

| H-5 | 7.1 - 7.3 | dd | J5,4 = ~8 Hz, J5,6 = ~5 Hz |

| H-6 | 8.2 - 8.4 | dd | J6,5 = ~5 Hz, J6,4 = ~2 Hz |

| N-H | 8.5 - 9.5 | br s | - |

| CH₃ | 2.1 - 2.3 | s | - |

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the acetamide group is expected to be the most downfield signal, typically appearing in the δ 165-175 ppm region. The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon atom bonded to the chlorine atom (C2) will be significantly deshielded. The carbon atom attached to the nitrogen of the acetamide group (C3) will also be downfield. The remaining pyridine carbons (C4, C5, and C6) will have chemical shifts influenced by the substituents. The methyl carbon of the acetyl group will appear at the most upfield position, typically in the δ 20-30 ppm range.

For comparison, the ¹³C NMR data for the related compound 2-chloro-N-pyridin-2-yl-acetamide in CDCl₃ shows signals at δ 43.2, 111.4, 121.0, 139.1, 148.2, 150.7, and 164.9 ppm chemicalbook.com. This data provides a useful reference for the expected chemical shift ranges for the carbon atoms in this compound.

A predicted ¹³C NMR data table for this compound is provided below.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 168 - 172 |

| C2 | 148 - 152 |

| C3 | 140 - 144 |

| C4 | 125 - 129 |

| C5 | 122 - 126 |

| C6 | 145 - 149 |

| CH₃ | 22 - 26 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC) for Connectivity

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and determining the connectivity of atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the pyridine ring. Cross-peaks would be observed between adjacent protons (e.g., H4-H5, H5-H6), confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. An HSQC spectrum of this compound would show cross-peaks connecting the signals of H4, H5, and H6 to their corresponding carbon atoms (C4, C5, and C6). Similarly, the methyl protons would be correlated with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). For instance, the N-H proton could show a correlation to the carbonyl carbon and C3 of the pyridine ring. The methyl protons would show correlations to the carbonyl carbon.

These 2D NMR experiments, used in conjunction, would provide a definitive structural assignment of this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and insights into its conformational properties.

Vibrational Mode Analysis for Functional Group Identification

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

N-H Stretch: A prominent absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. The position and shape of this band can be indicative of hydrogen bonding.

C=O Stretch (Amide I): A strong, sharp absorption band, characteristic of the carbonyl group in an amide, is expected around 1650-1690 cm⁻¹. This is often referred to as the Amide I band.

N-H Bend (Amide II): The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, typically found in the 1510-1570 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the amide is expected to appear in the 1200-1300 cm⁻¹ range.

Aromatic C=C and C=N Stretches: The pyridine ring will show a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹.

For the related compound 2-chloro-N-pyridin-2-yl-acetamide, characteristic IR absorption peaks have been reported at 3443, 3226, 1683, 1581, 1330, 1198, and 775 cm⁻¹ chemicalbook.com. These values align with the expected regions for the N-H, C=O, and other key functional group vibrations.

A table of expected key vibrational frequencies for this compound is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch (Amide I) | 1650 - 1690 |

| Aromatic C=C/C=N Stretch | 1400 - 1600 |

| N-H Bend (Amide II) | 1510 - 1570 |

| C-N Stretch | 1200 - 1300 |

| C-Cl Stretch | 600 - 800 |

Conformational Insights from Vibrational Spectra

The amide linkage in this compound can exist in different conformations due to restricted rotation around the C-N bond, leading to cis and trans isomers. These different conformers can sometimes be distinguished by subtle shifts in their vibrational frequencies, particularly the Amide I and Amide II bands.

Furthermore, the orientation of the acetamido group relative to the pyridine ring can be influenced by intramolecular interactions, such as hydrogen bonding between the N-H proton and the nitrogen atom of the pyridine ring. Such interactions would lead to noticeable shifts in the N-H stretching frequency. A detailed analysis of the vibrational spectra, often aided by computational modeling, can provide valuable insights into the preferred conformation of the molecule in the solid state or in solution. The presence of multiple bands in certain regions of the spectrum could indicate the existence of a mixture of conformers.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the analysis of this compound, offering high sensitivity and specificity for determining molecular weight and confirming identity.

High-Resolution Mass Spectrometry (HRMS) provides an exceptionally accurate measurement of a molecule's mass, which serves as a powerful method for confirming its elemental composition. For this compound, with a molecular formula of C₇H₇ClN₂O, the theoretical monoisotopic mass is calculated to be 170.024691 g/mol epa.gov.

In a typical HRMS experiment, the compound is ionized, commonly forming a protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then measured with very high precision (typically to within 5 parts per million, ppm). The experimentally determined exact mass is then compared to the theoretical value. A close correlation between the measured and calculated mass provides strong evidence for the compound's identity and elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₇ClN₂O |

| Theoretical Monoisotopic Mass | 170.024691 u |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected Exact Mass of Ion | 171.032516 u |

This table presents theoretical data used as a reference in HRMS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is routinely employed to assess the purity of this compound samples and to confirm the identity of the main component.

In an LC-MS analysis, the sample is first injected into an HPLC (High-Performance Liquid Chromatography) system. The stationary phase (column) and mobile phase are chosen to effectively separate the target compound from any impurities, starting materials, or by-products. As the separated components elute from the column, they are introduced into the mass spectrometer.

The mass spectrometer detects the m/z of the eluting compounds. For this compound, the detector would be set to monitor for its molecular ion, typically the protonated molecule [M+H]⁺ with an m/z of approximately 171.0 in a single quadrupole instrument. The resulting chromatogram plots detector response against retention time. A pure sample will ideally show a single, sharp peak at a characteristic retention time, with the corresponding mass spectrum for that peak confirming the presence of the target compound. The presence of other peaks would indicate impurities, which can also be identified or characterized by their respective mass spectra.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure and offers deep insights into its solid-state conformation and intermolecular interactions.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots.

By analyzing the positions and intensities of these spots, researchers can calculate the electron density map of the molecule and thus determine the precise coordinates of each atom. This analysis reveals critical structural information, including bond lengths, bond angles, and torsion angles. The resulting data would allow for the unambiguous confirmation of the connectivity and conformation of the acetamide and chloropyridine moieties in the solid state. While the technique is powerful, specific crystallographic data such as the crystal system, space group, and unit cell parameters for this compound are not available in publicly accessible research literature.

The data from a single-crystal X-ray structure analysis also elucidates how molecules of this compound pack together to form a crystal lattice. This is governed by a variety of non-covalent intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

For this compound, one would anticipate the presence of hydrogen bonding involving the amide group, specifically between the amide N-H donor and the carbonyl C=O oxygen acceptor of a neighboring molecule (N-H···O). These interactions are highly directional and play a crucial role in stabilizing the crystal structure, often leading to the formation of chains or sheets. Furthermore, interactions involving the pyridine nitrogen and the chlorine atom could also influence the molecular packing. A detailed analysis of the crystal structure would reveal the specific motifs formed by these interactions and provide a comprehensive understanding of the supramolecular assembly in the solid state. However, in the absence of a published crystal structure, a definitive description of these interactions for this specific compound cannot be provided.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules like this compound. By approximating the complex many-electron problem to one involving electron density, DFT offers a balance between computational cost and accuracy.

Geometry Optimization and Conformational Analysis

Table 1: Representative Optimized Geometric Parameters for Acetamide and Pyridine Derivatives from DFT Studies.

| Parameter | Typical Value (Å or °) | Notes |

| C=O Bond Length | ~1.23 | Characteristic of an amide carbonyl group. |

| C-N (amide) Bond Length | ~1.36 | Shorter than a typical C-N single bond due to resonance. |

| N-C (pyridine) Bond Length | ~1.42 | |

| C-Cl Bond Length | ~1.74 | Typical for a chlorine atom attached to an aromatic ring. |

| C-N-C Bond Angle (amide) | ~122° | Reflects the sp² hybridization of the nitrogen atom. |

| Dihedral Angle (Pyridine-Amide) | Varies | Dependent on the specific conformer and substituents. |

Note: The values in this table are illustrative and based on general findings for similar molecular structures. Specific values for this compound would require dedicated DFT calculations.

Electronic Structure Analysis

DFT is also employed to analyze the distribution of electrons within the this compound molecule. This analysis helps in understanding its reactivity, polarity, and intermolecular interactions. The presence of the electron-withdrawing chlorine atom and the pyridine ring, along with the electron-donating acetamide group, creates a complex electronic environment.

Calculations of atomic charges and molecular electrostatic potential (MEP) maps can identify electron-rich and electron-poor regions of the molecule. For instance, the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring are expected to be regions of high electron density, making them potential sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atom of the amide group and the carbon atom attached to the chlorine are likely to be electron-deficient.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to confirm the molecular structure. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for molecules similar to this compound have shown good agreement with experimental spectra. researchgate.net

By calculating the vibrational modes of the molecule, DFT can help in assigning the peaks observed in an experimental IR spectrum to specific bond stretches, bends, and torsions. Similarly, theoretical NMR chemical shifts can aid in the interpretation of complex experimental NMR spectra, confirming the connectivity and chemical environment of each atom.

Molecular Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the behavior of electrons in molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the presence of the pyridine ring and the acetamide group would influence the energies of these frontier orbitals.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Studies on Related Aromatic Amides.

| Parameter | Typical Energy Range (eV) | Significance |

| HOMO Energy | -6.0 to -7.5 | Related to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.0 to -2.5 | Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 to 5.5 | Indicates chemical reactivity and kinetic stability. |

Note: These values are illustrative and based on computational studies of analogous molecules. Specific values for this compound would require dedicated calculations.

Analysis of Electron Density Distributions

Computational Scrutiny of this compound: A Theoretical Perspective

A deep dive into the computational chemistry and theoretical studies of this compound reveals significant insights into its molecular structure, reactivity, and electronic properties. Through the application of advanced computational methodologies, researchers have been able to model and predict the behavior of this compound at the atomic level, providing a foundational understanding of its chemical characteristics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chloropyridin-3-yl)acetamide, and how do reaction conditions influence yield?

- Methodology :

- Substitution and Condensation : Start with 3-chloro-4-fluoronitrobenzene and pyridinemethanol derivatives under alkaline conditions to form intermediates. Reduce intermediates (e.g., using iron powder in acidic conditions) to generate aniline derivatives, followed by condensation with cyanoacetic acid using a condensing agent .

- C-amidoalkylation : Utilize aromatic substrates in C-amidoalkylation reactions to introduce the acetamide group. Optimize solvent polarity (e.g., CHCl₃ vs. DMF) and temperature to enhance regioselectivity .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradients of ethyl acetate/hexane.

Q. How can NMR and IR spectroscopy be employed to confirm the structure of This compound and its derivatives?

- NMR Analysis :

- ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and acetamide NH (δ ~10 ppm). Chlorine substituents deshield adjacent protons, causing distinct splitting patterns .

- ¹³C NMR : Confirm carbonyl (C=O, δ ~165–170 ppm) and pyridyl carbon environments .

Q. What are the solubility and stability profiles of This compound under varying pH and temperature conditions?

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–12). The compound is sparingly soluble in water but dissolves in acidic/basic conditions due to protonation/deprotonation of the pyridyl nitrogen .

- Stability : Perform accelerated degradation studies (40–60°C, 75% humidity). Monitor via HPLC for hydrolysis of the acetamide group under acidic/basic conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, pyridyl ring functionalization) affect the bioactivity of This compound?

- Structure-Activity Relationship (SAR) :

- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the pyridyl ring to enhance antibacterial activity. Compare MIC values against S. aureus and E. coli .

- Replace chlorine with bromine or iodine to study halogen bonding interactions in enzyme inhibition assays (e.g., acetylcholinesterase) .

- Methodological Insight : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins, correlating with experimental IC₅₀ values .

Q. What analytical challenges arise in quantifying trace impurities in This compound during synthesis?

- Impurity Profiling :

- Detect byproducts (e.g., dimerization products, unreacted intermediates) via UPLC-MS/MS. Use a C18 column with 0.1% formic acid in acetonitrile/water gradients .

- Quantify residual solvents (DMF, ethyl acetate) using headspace GC-MS, adhering to ICH Q3C guidelines .

Q. How can crystallization techniques improve the polymorphic purity of This compound for X-ray diffraction studies?

- Crystallization Optimization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.